L-thiocitrulline
Overview
Description
Thiocitrulline is a small molecule that belongs to the class of organic compounds known as l-alpha-amino acids. It is an analog of citrulline, where the guanidino group is replaced by a thioureido group. This compound has been studied for its potential as a nitric oxide synthase inhibitor and has shown promise in various scientific research applications .
Preparation Methods
Thiocitrulline can be synthesized through several methods. One common synthetic route involves the modification of N-alpha-benzyloxycarbonyl-L-ornithine. The compound is treated with concentrated ammonia to convert it into L-arginine, which is then further modified to produce thiocitrulline . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Thiocitrulline undergoes various chemical reactions, including:
Oxidation: Thiocitrulline can be oxidized to form disulfide bonds.
Reduction: It can be reduced to form thiols.
Substitution: Thiocitrulline can undergo substitution reactions where the thioureido group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Thiocitrulline has been investigated for its role in inhibiting nitric oxide synthase, which is important in various physiological processes.
Mechanism of Action
Thiocitrulline exerts its effects primarily by inhibiting nitric oxide synthase. It competes with L-arginine for binding to the enzyme, thereby reducing the production of nitric oxide. This inhibition is stereospecific and reversible, making thiocitrulline a potent and selective inhibitor. The molecular targets involved include the heme-binding domain of nitric oxide synthase, where thiocitrulline interacts with the enzyme’s active site .
Comparison with Similar Compounds
Thiocitrulline is unique compared to other similar compounds due to its specific inhibition of nitric oxide synthase. Similar compounds include:
Citrulline: A naturally occurring amino acid that is a precursor to arginine.
N-acetyl citrulline: A modified form of citrulline with an acetyl group.
S-methyl-L-thiocitrulline: A derivative of thiocitrulline with a methyl group attached to the sulfur atom
Properties
IUPAC Name |
(2S)-2-amino-5-(carbamothioylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2S/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGWACHYAMTLAF-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CNC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CNC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156719-37-8 | |
Record name | Thiocitrulline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03953 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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